[(4Ar,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate [(4Ar,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Brand Name: Vulcanchem
CAS No.: 71238-93-2
VCID: VC0017701
InChI: InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3/t24-,25-,26-,27-,28+,29+,30-,31-,33?,34+,35+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C35H40O16
Molecular Weight: 716.7 g/mol

[(4Ar,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

CAS No.: 71238-93-2

Reference Standards

VCID: VC0017701

Molecular Formula: C35H40O16

Molecular Weight: 716.7 g/mol

[(4Ar,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate - 71238-93-2

CAS No. 71238-93-2
Product Name [(4Ar,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Molecular Formula C35H40O16
Molecular Weight 716.7 g/mol
IUPAC Name [(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Standard InChI InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3/t24-,25-,26-,27-,28+,29+,30-,31-,33?,34+,35+/m1/s1
Standard InChIKey BULYHPSCLBKULD-VXTYAMQSSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms Methyl 4,6-O-(Phenylmethylene)-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranoside Benzoate;
PubChem Compound 14542621
Last Modified Nov 11 2021
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